2,3-Diaminonaphthalene
Overview
Description
2,3-Diaminonaphthalene (DAN) is also known as 2,3-Naphthalenediamine. It is one of the isomers of naphthalene bearing two amino groups, which are also called naphthalenediamines . It is a highly selective colorimetric and fluorometric reagent for selenium detection and also used for the fluorometric determination of nitrite .
Synthesis Analysis
2,3-Diaminonaphthalene is usually prepared by reducing the nitronaphthalene derivative and aminating the subsequent hydroxynaphthalene derivative . In one study, 2-aryl-1H-naphtho[2,3-d]imidazole derivatives were synthesized by condensing 2,3-diaminonaphthalene with variously substituted aldehydes .
Molecular Structure Analysis
The molecular formula of 2,3-Diaminonaphthalene is C10H10N2, and its molecular weight is 158.20 .
Chemical Reactions Analysis
2,3-Diaminonaphthalene reacts with nitrite to form fluorescent 1H-naphthotriazol . It also reacts with selenite to form 4,5-benzopiazselenol which is detectable via absorptiometry or fluorometry .
Physical And Chemical Properties Analysis
2,3-Diaminonaphthalene is a solid at room temperature. It has a melting point of 198-200 °C. It is slightly soluble in water, but soluble in ether and ethanol .
Scientific Research Applications
Corrosion Inhibition
2,3-Diaminonaphthalene (2,3-DAN) has been studied for its role in inhibiting corrosion, particularly in aluminium. Research shows that 2,3-DAN, especially when combined with iodide ions, effectively inhibits aluminium corrosion in hydrochloric acid environments. This inhibition efficiency increases with the concentration of 2,3-DAN. The experimental data suggest that 2,3-DAN molecules adsorb onto metal surfaces, enhancing corrosion resistance. This process follows the Freundlich adsorption isotherm, and quantum chemical parameters further support these findings (Obot, Obi-Egbedi, & Umoren, 2009).
Fluorometric Detection in Biological and Environmental Samples
2,3-Diaminonaphthalene has been extensively utilized in the fluorometric detection of nitrite ions in biological and environmental samples. The compound has been immobilized in various matrices, such as porous silicate glass, to create sensitive fluorescence-based sensors for specific measurements of nitrite at submicromolar concentrations without additional sample pretreatment (Martínez-Tomé, Esquembre, Mallavia, & Mateo, 2008).
Determination of Selenium in Plant Material
2,3-Diaminonaphthalene is used in methods for determining selenium in plant material. Isotopic dilution techniques are employed to account for loss at different stages of the procedure. The method involves oxidizing plant material and using 2,3-Diaminonaphthalene as a reagent for selenium detection (Cukor, Walzcyk, & Lott, 1964).
Electrochemiluminescence Studies
Electrochemiluminescence (ECL) studies involving 2,3-DAN have revealed significant responses when combined with specific metal ions like Au+, Fe+3, and V+5. These reactions, investigated in detail, show potential for ionic detection in low ppm ranges, utilizing a fixed level of 2,3-DAN (Bruno, 1998).
Fluorometric Detection of Nitric Oxide
2,3-DAN is used to detect nitrite and nitric oxide in biological fluids. A novel method involving β-cyclodextrin enhances the sensitivity of this process, allowing for quantification of nitric oxide at physiological pH. The inclusion of 2,3-DAN into β-cyclodextrin does not hinder the formation of the fluorescent product, improving its fluorescence quantum yield even at neutral pH (Esquembre, Pastor, Mallavia, & Mateo, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
naphthalene-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBLDMQMUSHDEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061121 | |
Record name | 2,3-Naphthalenediamine | |
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Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Aldrich MSDS] | |
Record name | 2,3-Diaminonaphthalene | |
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Vapor Pressure |
0.0000293 [mmHg] | |
Record name | 2,3-Diaminonaphthalene | |
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Product Name |
2,3-Diaminonaphthalene | |
CAS RN |
771-97-1 | |
Record name | 2,3-Diaminonaphthalene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=771-97-1 | |
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Record name | 2,3-Diaminonaphthalene | |
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Record name | 2,3-Diaminonaphthalene | |
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Record name | 2,3-Naphthalenediamine | |
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Record name | 2,3-Naphthalenediamine | |
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Record name | 2,3-naphthylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.128 | |
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Record name | 2,3-NAPHTHALENEDIAMINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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